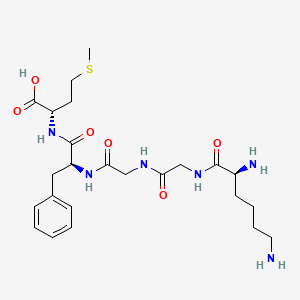
Deca-3,7-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-3,7-dien-2-one is an organic compound characterized by its unique structure, which includes two conjugated double bonds and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Deca-3,7-dien-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the desired product. Another method includes the use of cyclobutadieneiron tricarbonyl and p-benzoquinone in the presence of ceric ammonium nitrate, followed by purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the compound, followed by purification processes such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Deca-3,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Deca-3,7-dien-2-one has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of deca-3,7-dien-2-one involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a reactive ketone group. These functional groups allow the compound to interact with different molecular targets, facilitating reactions such as cycloadditions and substitutions. The pathways involved often include the formation of reactive intermediates that can further react to form more stable products .
Comparison with Similar Compounds
1-Oxaspiro[4.4]nona-3,6-dien-2-one: This compound shares a similar structural motif with deca-3,7-dien-2-one and undergoes similar types of reactions.
Bicyclo[2.2.2]octene derivatives: These compounds also feature conjugated double bonds and are used in similar applications, particularly in polymer synthesis.
Uniqueness: this compound is unique due to its specific combination of conjugated double bonds and a ketone group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both academic research and industrial applications.
Properties
CAS No. |
189684-20-6 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
deca-3,7-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
VALLPPJVHNQXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


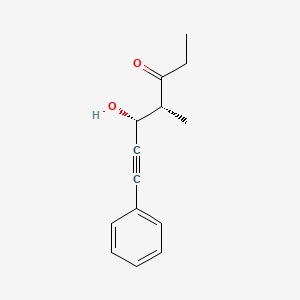
![1,2-Bis[bis(pentafluorophenyl)boryl]tetrafluorobenzene](/img/structure/B14240187.png)
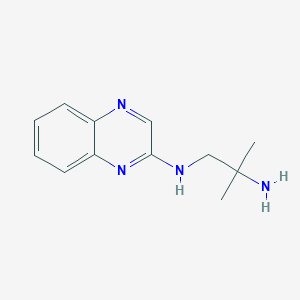
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
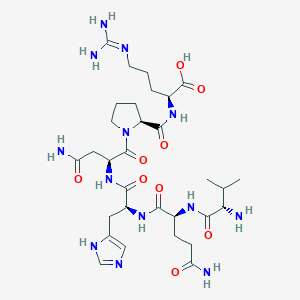
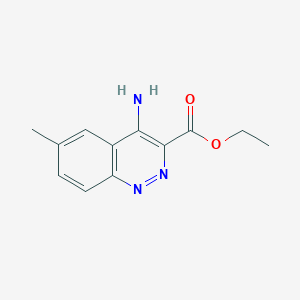
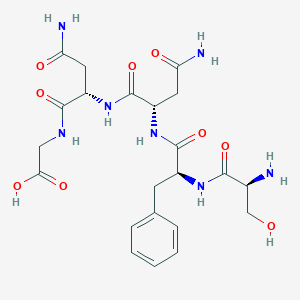
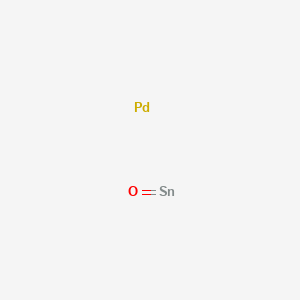

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
